4-(3-Bromophenyl)oxan-4-amine hydrochloride

Lipophilicity Physicochemical property LogP

Sourcing a halogenated aryl oxane building block with consistent regio-specific purity often introduces variability in cross-coupling yields and MAO selectivity. This hydrochloride salt eliminates that risk. - >5,400-fold selectivity for MAO-A (IC₅₀ 66 nM) over MAO-B, enabling cleaner neuroscience target validation. - Meta-bromo configuration accelerates Suzuki-Miyaura and Buchwald-Hartwig oxidative addition 50-100× versus chloro analogs, boosting library synthesis throughput. - Hydrochloride form ensures reproducible stoichiometry in polar media and solid-state stability.

Molecular Formula C11H15BrClNO
Molecular Weight 292.6 g/mol
CAS No. 1209242-66-9
Cat. No. B1522213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)oxan-4-amine hydrochloride
CAS1209242-66-9
Molecular FormulaC11H15BrClNO
Molecular Weight292.6 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC(=CC=C2)Br)N.Cl
InChIInChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11;/h1-3,8H,4-7,13H2;1H
InChIKeyPEPZIQCJVWKVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromophenyl)oxan-4-amine hydrochloride: Structural & Physicochemical Profile


4-(3-Bromophenyl)oxan-4-amine hydrochloride (CAS 1209242-66-9) is a halogenated aryl tetrahydropyran‑4‑amine presented as its hydrochloride salt . It is defined by the molecular formula C₁₁H₁₅BrClNO and a molecular weight of 292.6 g·mol⁻¹ . The compound is typically supplied as a solid with purity specifications ≥95% by HPLC . Its canonical SMILES (Cl.NC1(C2=CC=CC(Br)=C2)CCOCC1) confirms the geminal amino‑aryl substitution at the 4‑position of the oxane ring and the presence of the chloride counterion . As a building block, it offers a saturated heterocyclic core bearing a primary amine and a meta‑bromophenyl substituent, both of which are amenable to further synthetic elaboration .

Workflow Saturated heterocycle building block synthesis Geminal amino-aryl oxane core
Selection Logic Meta-bromo halogen handle for cross-coupling Enables late-stage diversification
Use Context MAO-A isoform selectivity assay context Requires isoform-preference review

4-(3-Bromophenyl)oxan-4-amine hydrochloride: Regio- & Halogen-Analogue Differentiation


Substitution of 4‑(3‑bromophenyl)oxan‑4‑amine hydrochloride with a positional isomer (e.g., para‑bromo [CAS 1094283‑04‑1]) or with a different halogen (e.g., 3‑chloro [CAS 1017451‑67‑0] or 3‑fluoro [CAS 1094283‑08‑5]) is not neutral in structure–activity relationship (SAR) campaigns . The meta‑bromine imparts a specific steric and electronic profile—evidenced by a computed LogP of 2.84 for the parent hydrochloride —that differs markedly from its para‑substituted (LogP ≈ 3.11 for the free amine) or 3‑chloro (lower atomic radius, weaker σ‑hole) counterparts [1]. Moreover, the hydrochloride salt form (CAS 1209242‑66‑9) provides enhanced aqueous solubility and solid‑state stability relative to the free base (CAS 1094477‑13‑0), a critical variable when downstream chemistry demands precise stoichiometry in polar media . The quantitative comparisons that follow demonstrate why sourcing the exact compound—rather than a nominally similar alternative—is a requirement for experimental reproducibility and SAR fidelity.

Positional isomer
Target: meta-bromo (LogP ~2.84) Para-bromo isomer (LogP ~3.11) may alter membrane partitioning Regiochemistry directly impacts ADME prediction and chromatographic behavior
Halogen analogue
Target: aryl bromide handle 3-chloro or 3-fluoro analogues may attenuate cross-coupling reactivity Aryl chloride oxidative addition rate is 50- to 100-fold lower; aryl fluoride is essentially inert
Salt form mismatch
Target: hydrochloride salt (stable solid) Free base may shift solubility and stoichiometry in aqueous media Free base is typically an oil or hygroscopic solid with lower water dispersibility

4-(3-Bromophenyl)oxan-4-amine hydrochloride: Comparative Evidence


Lipophilicity: Meta-Bromo Advantage

The meta‑bromophenyl oxan‑4‑amine hydrochloride (parent ion) exhibits a computed LogP of 2.8353 . In contrast, the para‑bromo positional isomer (free base, CAS 1094283‑04‑1) registers a significantly higher LogP of 3.1138 . The 3‑chloro analogue (free base, CAS 1017451‑67‑0) is expected to have an even lower LogP based on the smaller atomic radius and reduced polarizability of chlorine [1]. This 0.28 log‑unit difference (ΔLogP = 0.28) between meta‑ and para‑bromo isomers translates to a nearly two‑fold variation in partition coefficient, which can meaningfully alter membrane permeability, off‑target protein binding, and chromatographic retention time in preparative purification.

Lipophilicity shift
Reported
Meta-bromo LogP: 2.84
ΔLogP = 0.28 vs para-bromo (LogP 3.11)
Regioisomer-dependent partitioning context
Computed LogP values; impacts preparative chromatography retention
Lipophilicity Physicochemical property LogP

MAO-A over MAO-B Selectivity

In a bovine brain mitochondrial spectrofluorimetric assay, the parent free amine (4‑(3‑bromophenyl)oxan‑4‑amine) exhibited an IC₅₀ of 66 nM against MAO‑A, while the same compound showed a markedly weaker IC₅₀ of 360,000 nM (360 µM) against MAO‑B [1]. This corresponds to a >5,400‑fold selectivity for MAO‑A over MAO‑B. For context, a closely related para‑bromo congener has been reported in class‑level SAR studies to display attenuated MAO‑A affinity and a compressed selectivity window, underscoring the non‑trivial impact of bromine regiochemistry on isoform discrimination [2].

MAO-A vs MAO-B selectivity
Head-to-head
MAO-A IC₅₀: 66 nM
Selectivity ratio >5,400-fold over MAO-B
Supports MAO-A isoform selectivity assay context
Bovine brain mitochondria; spectrofluorimetric detection
Monoamine oxidase MAO-A MAO-B Enzyme inhibition

Salt Form: Aqueous Solubility & Stability

The hydrochloride salt (CAS 1209242‑66‑9) is documented to possess enhanced aqueous solubility and improved solid‑state stability relative to the free base amine (CAS 1094477‑13‑0) . While specific quantitative solubility values (mg·mL⁻¹) are not reported in the open literature, the class‑level effect of protonating a primary amine with HCl is well established to increase water solubility by ≥10‑fold compared to the neutral free base, a parameter that directly influences reaction kinetics in polar solvents and the fidelity of biological assays conducted in buffer [1]. The free base, by contrast, is a viscous oil or low‑melting solid that is more susceptible to oxidative degradation and CO₂ absorption upon storage .

Salt form stability
Class-level
Hydrochloride: crystalline solid
≥10-fold solubility increase expected vs free base
Formulation-handling property context
Class-level inference for primary amine HCl salts; data to verify
Hydrochloride salt Free base Solubility Stability

Bromine Handle for Cross-Coupling

The meta‑bromine substituent on the phenyl ring provides a robust, orthogonal handle for transition‑metal‑catalyzed cross‑coupling reactions, including Suzuki‑Miyaura, Sonogashira, and Buchwald‑Hartwig aminations . In contrast, the 3‑chloro analogue (CAS 1017451‑67‑0) exhibits a significantly lower reactivity profile in oxidative addition with palladium catalysts; typical rates for aryl bromides are 50‑ to 100‑fold faster than the corresponding aryl chlorides under standard Pd(0) catalysis [1]. The 3‑fluoro analogue (CAS 1094283‑08‑5) is essentially inert toward cross‑coupling, relegating it to roles where the fluorine atom is a permanent electronic modulator rather than a synthetic linchpin [2].

Cross-coupling reactivity
Class-level
Aryl bromide: benchmark reactivity
50- to 100-fold faster oxidative addition vs aryl chloride
Synthetic diversification context
Standard Pd(0) catalysis; aryl fluoride is essentially inert
Cross‑coupling Suzuki‑Miyaura Buchwald‑Hartwig Building block

4-(3-Bromophenyl)oxan-4-amine hydrochloride: Application Scenarios


MAO-A Selective Probe Development

The >5,400‑fold selectivity for MAO‑A (IC₅₀ = 66 nM) over MAO‑B (IC₅₀ = 360 µM) [1] positions this compound as a viable starting scaffold for designing isoform‑selective monoamine oxidase inhibitors. In contrast to less selective para‑bromo or chloro congeners, the meta‑bromo configuration minimizes confounding MAO‑B activity, enabling cleaner interpretation of in vitro and cellular pharmacodynamics in neuroscience target validation studies.

Cross-Coupling Library Synthesis

The retained aryl bromide handle supports reliable Suzuki‑Miyaura, Sonogashira, and Buchwald‑Hartwig cross‑coupling reactions . The 50‑ to 100‑fold higher oxidative addition rate of aryl bromides versus aryl chlorides [2] translates to higher yields and greater substrate scope in parallel medicinal chemistry synthesis. This makes 4‑(3‑bromophenyl)oxan‑4‑amine hydrochloride a superior core for generating diverse analog libraries compared to its 3‑chloro or 3‑fluoro counterparts.

Aqueous Reaction Development & Bioconjugation

Owing to its hydrochloride salt form, the compound exhibits enhanced aqueous solubility relative to the free base . This property is critical for reactions conducted in water or polar buffers, including amide bond formations under Schotten‑Baumann conditions, enzyme‑catalyzed transformations, or bioconjugation protocols where precise stoichiometry in aqueous media is essential [3].

LogP-Tuned Fragment-Based Drug Discovery

The meta‑bromo substitution imparts a LogP of 2.84 , which is 0.28 log units lower than the para‑bromo isomer (LogP 3.11) . In fragment‑based campaigns, this differential directly influences predicted CNS penetration (cLogP ≤3 is often targeted) and non‑specific protein binding. The hydrochloride salt further contributes a hydrogen‑bond donor (the protonated amine) that can be exploited in structure‑based design [4]. This precise physicochemical signature distinguishes it from regio‑ and halogen‑analogues that are not suitable substitutes.

Application
Selection Property
Validation Focus
MAO-A pathway research
Isoform-selectivity assay context
MAO-A vs MAO-B selectivity ratio review
Cross-coupling library synthesis
Aryl bromide handle reactivity
Oxidative addition rate under Pd(0) catalysis
Aqueous reaction development
Hydrochloride salt solubility
Stoichiometry and dispersibility in polar media
Fragment-based discovery
Meta-bromo LogP signature
Partition coefficient and non-specific binding review

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